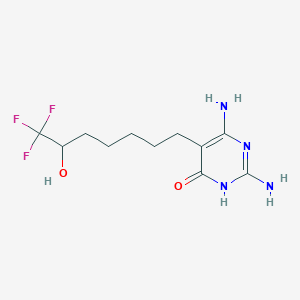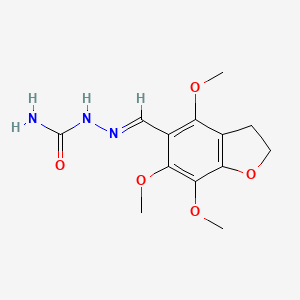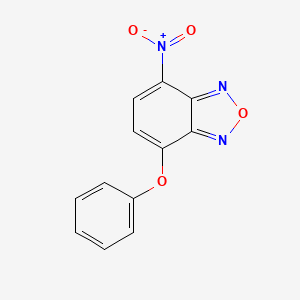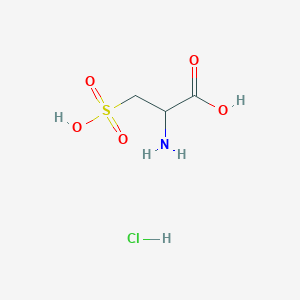
2-Amino-3-sulfopropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-sulfopropanoic acid hydrochloride is a chemical compound with the molecular formula C3H8ClNO5S. It is a derivative of alanine, where the amino group is substituted with a sulfonic acid group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-sulfopropanoic acid hydrochloride typically involves the sulfonation of alanine. One common method includes reacting alanine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfonic acid group may be further oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group under specific conditions.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-3-sulfopropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-amino-3-sulfopropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
3-Sulfopropanoic acid: Lacks the amino group, making it less versatile in biochemical applications.
2-Amino-3-sulfobutanoic acid: Contains an additional carbon in the backbone, altering its chemical properties and reactivity.
2-Amino-3-sulfopropanoic acid: The non-hydrochloride form, which may have different solubility and stability characteristics.
Uniqueness: 2-Amino-3-sulfopropanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C3H8ClNO5S |
|---|---|
Poids moléculaire |
205.62 g/mol |
Nom IUPAC |
2-amino-3-sulfopropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H7NO5S.ClH/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H |
Clé InChI |
LBIYAQPKMGMWEY-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)N)S(=O)(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




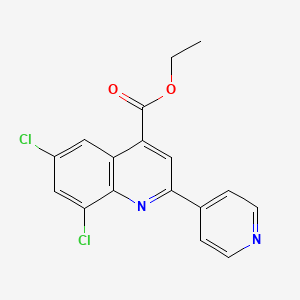
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)
